molecular formula C12H14BrNO B8758254 6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one

6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8758254
M. Wt: 268.15 g/mol
InChI Key: CMPZDARDRLYXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

6-bromo-1-propan-2-yl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H14BrNO/c1-8(2)14-11-5-4-10(13)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3

InChI Key

CMPZDARDRLYXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-3,4-dihydro-1H-quinolin-2-one (750 mg, 3.32 mmol) in 20 ml dry DMF was added potassium tert-butylate (804 mg, 6.64 mmol). After the mixture was stirred for 30 min at room temperature, a solution of isopropyl bromide (814 mg, 6.64 mmol) in 10 ml dry DMF was added and the mixture heated to 80° C. After stirring for additional 48 h, the mixture was cooled to room temperature and diluted with 150 ml 1 N HCl. Extraction with ethyl acetate (2×100 mL) followed by washing of the organic extracts with water and brine, drying over MgSO4 and removal of the solvent in vacuo gave a light yellow solid. Purification by flash chromatography (hexanes/ethyl acetate, 4/1, Rf=0.21) gave 6-bromo-1-isopropyl-3,4-dihydro-1H-quinolin-2-one (347 mg, 1.29 mmol, 33%) as pale yellow solid.
Quantity
750 mg
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reactant
Reaction Step One
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804 mg
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20 mL
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814 mg
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10 mL
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150 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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